8-Bromo-1-chloro-5-fluoroisoquinoline
Overview
Description
Scientific Research Applications
Chemical Synthesis and Modifications
- Synthesis of Halogenated Quinolines : 8-Bromo-1-chloro-5-fluoroisoquinoline and related compounds are used in the synthesis of various halogenated quinolines. These processes involve reactions like chlorination, bromination, and fluorination, essential for creating diverse chemical structures for further applications (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983).
Biological Studies and Drug Development
- Cytotoxicity and Antibacterial Properties : Compounds derived from this compound have been studied for their cytotoxic effects and potential as antibacterial agents. Research includes exploring their activity against various bacterial strains, contributing to the development of new antimicrobial agents (Kotian et al., 2021).
Fungicidal Activity
- Fungitoxicity of Halogenated Quinolines : The fungitoxic properties of compounds like this compound have been researched, showing potential in controlling fungal growth. Such studies contribute to the development of fungicidal compounds for agricultural and medicinal purposes (Gershon, Clarke, & Gershon, 1996).
Photophysical Studies
- Photochemistry and Protecting Groups : Research into the photolytic properties of halogenated quinolines like this compound has revealed their potential as photoremovable protecting groups. These findings are significant for biological studies where controlled release of bioactive molecules is crucial (Zhu, Pavlos, Toscano, & Dore, 2006).
Novel Chemical Structures
- Development of New Chemical Entities : The synthesis of this compound and its derivatives helps create novel chemical entities. These compounds are potential candidates for drug discovery and other scientific applications, expanding the chemical diversity for various research fields (Hayashi, Takahata, Kawamura, & Todo, 2002).
Mechanism of Action
Properties
IUPAC Name |
8-bromo-1-chloro-5-fluoroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-1-2-7(12)5-3-4-13-9(11)8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUICVHCGBBUSHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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